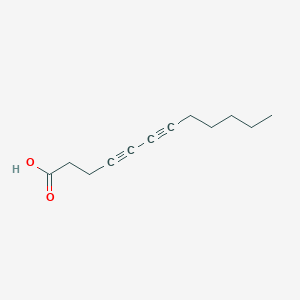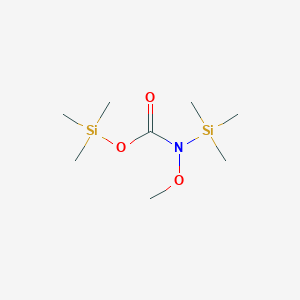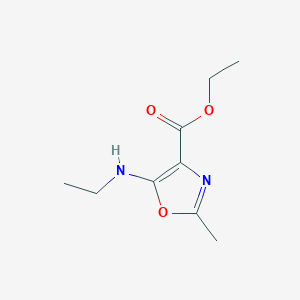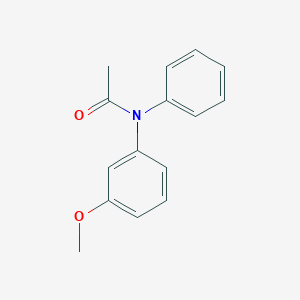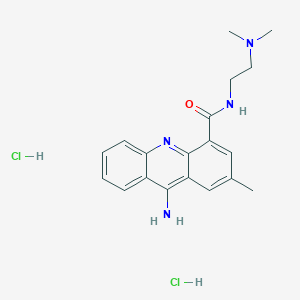![molecular formula C9H12O2 B010893 Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) CAS No. 108510-32-3](/img/structure/B10893.png)
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI), also known as TCOCA, is a cyclic carboxylic acid that has been of great interest to the scientific community due to its potential therapeutic applications. TCOCA is a stereoisomer of tricyclo[3.1.1.12,4]octane-3-carboxylic acid, which is a bicyclic compound that has been found to possess anti-inflammatory and analgesic properties. In
科学研究应用
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. Studies have shown that Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
作用机制
The mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the glutamatergic system. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key cytokines involved in the inflammatory response. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal survival.
生化和生理效应
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to reduce pain in animal models of inflammatory and neuropathic pain. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
实验室实验的优点和局限性
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has a short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). One area of interest is the development of more potent and selective Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) analogs. Another area of interest is the investigation of the potential therapeutic applications of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in human diseases, such as chronic pain and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) and its effects on the glutamatergic system.
合成方法
The synthesis of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been described in several studies. One of the most commonly used methods involves the reaction of tricyclo[3.1.1.12,4]oct-6-ene-3,4-dicarboxylic anhydride with sodium methoxide in methanol. The resulting product is then treated with hydrochloric acid to obtain Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). Other methods involve the use of different reagents and solvents, but the overall process remains similar.
属性
CAS 编号 |
108510-32-3 |
|---|---|
产品名称 |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
tricyclo[3.1.1.12,4]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-3-7(8)5-1-4(6)2-5/h4-8H,1-3H2,(H,10,11) |
InChI 键 |
KVSJWBMYIVDGOY-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3CC2C3C(=O)O |
规范 SMILES |
C1C2CC1C3CC2C3C(=O)O |
同义词 |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)


![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
